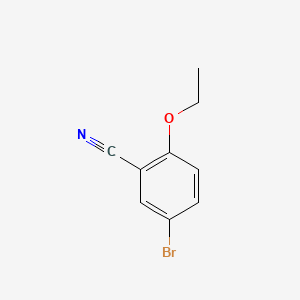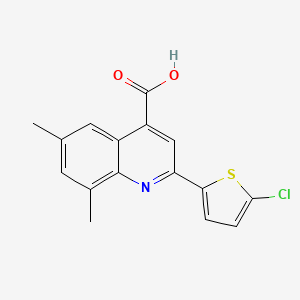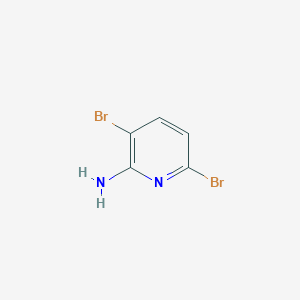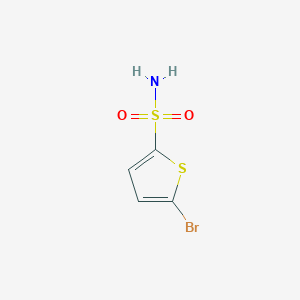
1-(4-氨基-3-溴苯基)-乙酮
描述
Synthesis Analysis
The synthesis of related bromophenyl derivatives often involves multi-step chemical processes. A notable method includes the Delépine reaction, where an α-brominated intermediate reacts with hexamethylenetetramine to afford the primary amine, as demonstrated in the synthesis of bk-2C-B, a compound closely related to 1-(4-Amino-3-bromo-phenyl)-ethanone (Power et al., 2015). This method highlights the versatility and efficiency of synthesizing brominated aromatic compounds.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and computational methods, provides insights into the geometrical parameters and conformational stability of bromophenyl derivatives. For example, studies on similar compounds have employed computational techniques like B3LYP/6-311++G(d,p) to analyze molecular structures, demonstrating the compound's geometry and electronic distribution (Mary et al., 2015).
Chemical Reactions and Properties
Bromophenyl derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, to yield a wide range of products. These reactions are pivotal for the synthesis of complex molecules and the exploration of novel chemical spaces. For instance, the Blaise reaction has been utilized to synthesize 3‐amino enones and 1,3‐diketones starting from bromoethanones, demonstrating the reactivity and functional group interconversion capabilities of these compounds (Rao & Muthanna, 2015).
Physical Properties Analysis
The physical properties of 1-(4-Amino-3-bromo-phenyl)-ethanone, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. The crystalline structure, in particular, can be determined using X-ray crystallography, providing detailed information on the compound's solid-state conformation (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's behavior in chemical reactions and potential applications. Studies involving NBO analysis and HOMO-LUMO calculations help elucidate the electronic structure and predict reactivity patterns of bromophenyl derivatives (Mary et al., 2015).
科学研究应用
合成和药用应用1-(4-氨基-3-溴苯基)-乙酮已被用于合成具有潜在药用应用的各种新化合物。例如,它与不同化学物质的相互作用已导致具有抗癌特性的化合物的产生 (Hessien, Kadah, & Marzouk, 2009)。此外,这种化合物的衍生物已被探索其抗微生物活性,突显了其在新药开发中的重要性 (Wanjari, 2020)。
催化和环境应用该化合物在催化中发挥作用,特别是在涉及二氧化碳的反应中。例如,它已参与了Cu(II)-光催化亚胺与CO2的羟羧化反应,展示了其在环境可持续化学过程中的相关性 (Gordon, Hosten, & Ogunlaja, 2022)。
材料科学和聚合物研究在材料科学和聚合物研究中,1-(4-氨基-3-溴苯基)-乙酮的衍生物已被合成并分析其热行为、介电性能和抗微生物活性。这些研究对于开发具有特定期望性能的新材料至关重要 (Solmaz, Ilter, & Kaya, 2021)。
光保护应用该化合物还在光化学领域找到了用途。具体来说,它已被用作羧酸的光去保护基团,这是合成光敏化合物中有价值的技术 (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003)。
属性
IUPAC Name |
1-(4-amino-3-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMVJBACZFHISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363933 | |
| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-bromo-phenyl)-ethanone | |
CAS RN |
56759-32-1 | |
| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


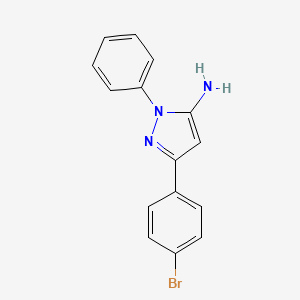

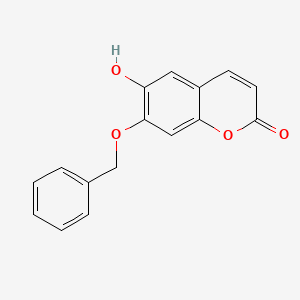
![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)


![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)


